Cas no 2098052-14-1 (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole)

6-Methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with a methyl substituent at the 6-position and a propargyl group at the 1-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and materials science. The propargyl moiety offers versatility for click chemistry applications, enabling efficient derivatization or conjugation. The imidazo[1,2-b]pyrazole scaffold is known for its pharmacological relevance, often serving as a key intermediate in the synthesis of bioactive molecules. The compound's well-defined structure and functional group compatibility make it a valuable building block for targeted synthetic pathways.
6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole structure
2098052-14-1 structure
Product name:6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
CAS No:2098052-14-1
MF:C9H9N3
MW:159.187861204147
CID:5727870
PubChem ID:121214770

6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2098052-14-1
    • 6-methyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
    • F2198-7500
    • AKOS026725348
    • 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
    • 1H-Imidazo[1,2-b]pyrazole, 6-methyl-1-(2-propyn-1-yl)-
    • Inchi: 1S/C9H9N3/c1-3-4-11-5-6-12-9(11)7-8(2)10-12/h1,5-7H,4H2,2H3
    • InChI Key: NFPCKPFLPCXYLI-UHFFFAOYSA-N
    • SMILES: N1(CC#C)C=CN2C1=CC(C)=N2

Computed Properties

  • Exact Mass: 159.079647300g/mol
  • Monoisotopic Mass: 159.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.2Ų
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.09±0.1 g/cm3(Predicted)
  • pka: 4.57±0.40(Predicted)

6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-7500-5g
6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
2098052-14-1 95%+
5g
$1596.0 2023-09-06
Life Chemicals
F2198-7500-10g
6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
2098052-14-1 95%+
10g
$2234.0 2023-09-06
TRC
M279196-1g
6-methyl-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole
2098052-14-1
1g
$ 775.00 2022-06-04
Life Chemicals
F2198-7500-2.5g
6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
2098052-14-1 95%+
2.5g
$1064.0 2023-09-06
Life Chemicals
F2198-7500-0.25g
6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
2098052-14-1 95%+
0.25g
$479.0 2023-09-06
Life Chemicals
F2198-7500-1g
6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
2098052-14-1 95%+
1g
$532.0 2023-09-06
TRC
M279196-500mg
6-methyl-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole
2098052-14-1
500mg
$ 500.00 2022-06-04
TRC
M279196-100mg
6-methyl-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazole
2098052-14-1
100mg
$ 135.00 2022-06-04
Life Chemicals
F2198-7500-0.5g
6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
2098052-14-1 95%+
0.5g
$505.0 2023-09-06

Additional information on 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Introduction to 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (CAS No. 2098052-14-1)

6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2098052-14-1, belongs to the imidazopyrazole class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of a propargyl group and a methyl substituent in its structure imparts distinct chemical and electronic characteristics, making it a promising candidate for further investigation in drug discovery.

The imidazopyrazole core is a fused bicyclic system consisting of an imidazole ring and a pyrazole ring. This structural motif is known for its ability to interact with various biological targets, including enzymes and receptors, which has led to its exploration in the development of therapeutic agents. The 6-methyl group enhances the stability of the molecule and influences its electronic distribution, while the prop-2-yn-1-yl moiety introduces reactivity that can be exploited in synthetic chemistry and biological assays.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Among these, imidazopyrazoles have been particularly studied for their potential applications in oncology, inflammation, and infectious diseases. The compound 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole has been investigated for its ability to modulate biological pathways associated with these conditions. For instance, studies suggest that this molecule may exhibit inhibitory effects on certain kinases and other enzymes involved in disease progression.

The chemical synthesis of 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole involves multi-step reactions that require careful optimization to achieve high yields and purity. The propargyl group, being highly reactive, necessitates controlled conditions to prevent side reactions. Researchers have employed various synthetic strategies, including cyclization reactions and metal-catalyzed cross-coupling processes, to construct the imidazopyrazole core efficiently. These synthetic approaches not only highlight the versatility of the compound but also provide insights into potential modifications that could enhance its pharmacological properties.

In terms of biological activity, preliminary studies on 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole have revealed promising results in vitro. The compound has shown potential as an inhibitor of certain enzymes implicated in cancer cell proliferation and survival. Additionally, its ability to interact with specific receptors has been explored in models of inflammation and infectious diseases. These findings underscore the compound's therapeutic potential and justify further preclinical evaluation.

The development of novel drug candidates requires a comprehensive understanding of their pharmacokinetic and toxicological profiles. While initial studies on 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole have focused on its in vitro activities, future research should aim to assess its behavior in vivo. This includes evaluating its absorption, distribution, metabolism, excretion (ADME) properties, as well as its safety profile. Such assessments are crucial for determining the feasibility of advancing this compound into clinical trials.

The role of computational chemistry and molecular modeling has become increasingly important in drug discovery. These tools can provide valuable insights into the interactions between 6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole and biological targets at an atomic level. By predicting binding affinities and identifying key interaction sites, researchers can optimize the molecule's design to improve its efficacy and selectivity. Such computational studies are often complementary to experimental investigations and can accelerate the drug development process.

The integration of machine learning algorithms into drug discovery has also transformed how compounds like 6-methyl-1-(prop-2-yn-1-yll)-imidazo[1,2-b]pyrazole are designed and evaluated. These algorithms can analyze vast datasets to identify patterns that correlate with biological activity, enabling more rational decision-making in medicinal chemistry campaigns. By leveraging machine learning predictions alongside traditional experimental approaches, scientists can more efficiently navigate the complex landscape of drug development.

As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic solutions. Heterocyclic compounds remain at the forefront of this effort due to their diverse biological activities and synthetic accessibility. The exploration of 6-methyl--(propargyl)-substituted imidazopyrazole (CAS No. 209805214) exemplifies this ongoing quest for novel molecules that can address critical health challenges.

In conclusion,6-methyl--(propargyl)-substituted imidazopyrazole (CAS No 209805214) represents a fascinating compound with significant potential in pharmaceutical research。 Its unique structural features, coupled with promising preliminary biological data, make it an attractive candidate for further investigation。 As research progresses, additional insights into its pharmacological properties, synthetic possibilities, and therapeutic applications will undoubtedly emerge, contributing to the advancement of modern medicine。

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